2,5-dimethyl-N-(3-methylbutan-2-yl)aniline
Description
2,5-Dimethyl-N-(3-methylbutan-2-yl)aniline is a substituted aniline derivative featuring a dimethyl-substituted aromatic ring and a branched alkyl group at the amine position. The aromatic ring has methyl groups at the 2 and 5 positions, while the nitrogen atom is bonded to a 3-methylbutan-2-yl group, introducing steric bulk (Figure 1). The compound is part of a broader class of N-alkylated anilines, which are critical intermediates in organic synthesis .
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2,5-dimethyl-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-9(2)12(5)14-13-8-10(3)6-7-11(13)4/h6-9,12,14H,1-5H3 |
InChI Key |
KUEMNRMBJDZOHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline typically involves the alkylation of 2,5-dimethylaniline with 3-methyl-2-butanone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2,5-Dimethyl-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bulky substituents around the nitrogen atom can influence the compound’s binding affinity and selectivity towards specific targets. This can lead to various biological effects, including inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
The compound’s structural analogs differ in substitution patterns on the aromatic ring or the N-alkyl chain. Key examples include:
Table 1: Structural Comparison
| Compound Name | Aromatic Substituents | N-Substituent | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 2,5-Dimethyl-N-(3-methylbutan-2-yl)aniline | 2,5-dimethyl | 3-methylbutan-2-yl | Not explicitly provided | C₁₃H₂₁N | 191.31 |
| 3,5-Dimethyl-N-[2-(4-methylphenoxy)butyl]aniline | 3,5-dimethyl | 2-(4-methylphenoxy)butyl | Not provided | C₁₉H₂₅NO | 283.41 |
| 2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline | 2,5-dimethyl | 2-(3-methylphenoxy)butyl | 1040687-53-3 | C₁₉H₂₅NO | 283.41 |
| 3,5-Dimethyl-N-(2-phenylcyclopentyl)aniline | 3,5-dimethyl | 2-phenylcyclopentyl | Not provided | C₁₉H₂₁N | 263.38 |
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Properties
Key Findings :
- Lipophilicity: The 3-methylbutan-2-yl group increases LogD compared to phenoxy-containing analogs, enhancing membrane permeability in biological systems .
- Synthetic Challenges: Bulky N-substituents (e.g., 2-phenoxybutyl) may lower yields due to steric hindrance during alkylation steps, as seen in ’s synthesis of related compounds .
Biological Activity
2,5-Dimethyl-N-(3-methylbutan-2-yl)aniline is an organic compound with potential applications in medicinal chemistry and material science. This compound belongs to the class of substituted anilines, which have been widely studied for their biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline, supported by relevant research findings and data.
- Molecular Formula : C13H21N
- Molecular Weight : 191.31 g/mol
- CAS Number : 18162-48-6
Biological Activity Overview
The biological activity of 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline has been investigated primarily through its derivatives. These studies suggest that the compound may exhibit various pharmacological effects, particularly as an antibacterial agent.
Antibacterial Activity
Research indicates that derivatives of substituted anilines can show significant antibacterial properties. For instance, studies have demonstrated that certain aniline derivatives possess activity against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets due to their resistance profiles .
Study 1: Antimicrobial Evaluation
A study focusing on the synthesis and evaluation of various substituted anilines found that compounds similar to 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline exhibited promising antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives against common pathogens:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 4 | E. coli |
| Compound B | 8 | K. pneumoniae |
| Compound C | 0.5 | A. baumannii |
| Compound D | 2 | P. aeruginosa |
These results indicate that structural modifications can significantly enhance the antibacterial efficacy of aniline derivatives .
The mechanism by which these compounds exert their antibacterial effects often involves inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. For example, the binding affinity of certain derivatives to the ATP-binding pocket of these enzymes was analyzed using X-ray crystallography, revealing critical interactions that contribute to their inhibitory activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological potency of substituted anilines. The presence of bulky substituents like the isopropyl group in 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline can enhance lipophilicity and improve membrane permeability, which may lead to increased antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
